3-Bromo-1-cyclohexylpyrrolidin-2-one
Overview
Description
3-Bromo-1-cyclohexylpyrrolidin-2-one is a chemical compound with the molecular formula C10H16BrNO. It has a molecular weight of 246.14 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Bromo-1-cyclohexylpyrrolidin-2-one, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-cyclohexylpyrrolidin-2-one can be analyzed using various techniques. For instance, the time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound .Scientific Research Applications
Synthesis of Novel Compounds
3-Bromo-1-cyclohexylpyrrolidin-2-one can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . These compounds were synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .
Biological Activities
The synthesized compounds from 3-Bromo-1-cyclohexylpyrrolidin-2-one have shown promising biological activities. Their insecticidal and fungicidal activities were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
Drug Discovery
3-Bromo-1-cyclohexylpyrrolidin-2-one, being a pyrrolidine derivative, plays a significant role in drug discovery. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Scaffold for Biologically Active Compounds
Pyrrolidine, the parent compound of 3-Bromo-1-cyclohexylpyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines, including 3-Bromo-1-cyclohexylpyrrolidin-2-one, has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
Material Science Investigations
These are just a few of the many potential applications of 3-Bromo-1-cyclohexylpyrrolidin-2-one in scientific research. The compound’s versatility makes it an ideal candidate for various applications, ranging from pharmaceutical synthesis to material science investigations.
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Mode of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Biochemical Pathways
It’s known that pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids .
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities .
properties
IUPAC Name |
3-bromo-1-cyclohexylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNJINXGLRLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
852287-61-7 | |
Record name | 3-bromo-1-cyclohexylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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